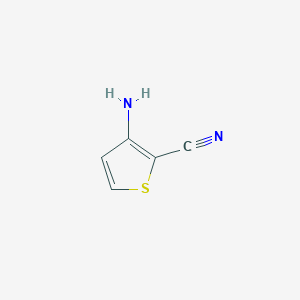

3-Aminothiophene-2-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

Several methods have been developed for the synthesis of 2-aminothiophene derivatives. A stereoselective synthesis method for trans-isomers of 2-amino-4,5-dihydrothiophene-3-carbonitriles has been proposed, which involves base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides . Another study describes a green and efficient protocol for the synthesis of densely functionalized 2-aminothiophene derivatives using a one-pot three-component Gewald reaction in an eco-friendly medium of polyethylene glycol 600 under ultrasonication . Additionally, a solvent-free synthesis approach using high-speed vibration milling has been explored, which offers advantages such as short reaction time and simple conditions .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various techniques. For instance, the structure of (4R,5S/4S,5R)-2-Amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile was determined by X-ray diffraction analysis . The crystal structures of related compounds have also been determined, revealing details about the arrangement of atoms and the geometry of the molecules .

Chemical Reactions Analysis

The reactivity of 2-aminothiophene-3-carbonitriles with heterocumulenes has been studied, showing that reactions with phenyl isothiocyanate and thiophosgene lead to the formation of substituted dithienopyrimido pyrimidinethiones and pyrimidinones . These reactions highlight the versatility of 2-aminothiophene-3-carbonitriles in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the stability of these compounds, which is often reinforced by hydrogen bonding and π-π interactions . The environmental friendliness of the synthesis methods, such as the use of polyethylene glycol 600 and solvent-free conditions, also contributes to the overall assessment of these compounds' properties .

Applications De Recherche Scientifique

Synthesis Methods 3-Aminothiophene-2-carbonitrile derivatives have been a focus in various synthesis methodologies. For example, Xu et al. (2014) explored the solvent-free synthesis of these derivatives using high-speed vibration milling, showcasing the method's efficiency and environmental friendliness (Xu et al., 2014). Similarly, Rao et al. (2013) reported a facile one-pot method for synthesizing 4-alkoxy-2-aminothiophene-3-carbonitriles, demonstrating the versatility in introducing diverse substituents into the 2-aminothiophene ring system (Rao et al., 2013).

Antitumor Properties The potential antitumor properties of 3-Aminothiophene-2-carbonitrile derivatives have been investigated. Khalifa et al. (2020) synthesized novel targets based on 2-aminothiophene derivatives, which exhibited antitumor activities against human tumor cell lines such as hepatocellular carcinoma and mammary gland breast cancer (Khalifa & Algothami, 2020).

Photophysical Properties and Metal Sensors The Gewald reaction has been utilized to expand the scope of 3-Aminothiophene-2-carbonitrile, particularly in developing metal sensors. Abaee et al. (2017) highlighted the photophysical properties of products derived from this reaction, indicating their potential as metal sensors (Abaee et al., 2017).

Antimicrobial and Antifungal Agents Al-Omran et al. (2002) synthesized derivatives of 2-aminothiophene-3-carbonitrile that exhibited antimicrobial and antifungal activities. These derivatives were tested for their efficacy against various microbial strains, showing promise as antimicrobial agents (Al-Omran, El-Khair, & Mohareb, 2002).

Optoelectronic and Magnetic Materials In the field of materials science, 3-Aminothiophene-2-carbonitrile derivatives have been used to synthesize new optoelectronic and magnetic materials. Rodlovskaya and Vasnev (2019) obtained a 2-amino-4-ferrocenylthiophene-3-carbonitrile derivative through the Gewald reaction, which served as a precursor for such materials (Rodlovskaya & Vasnev, 2019).

Dyes and Pigments The synthesis of dyes and pigments has also been an area of interest. Sabnis and Rangnekar (1989) synthesized azo dyes using 2-aminothiophene derivatives, which showed good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-aminothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-5-4(7)1-2-8-5/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAYHCFAVOLZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446304 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminothiophene-2-carbonitrile | |

CAS RN |

56489-05-5 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)

![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)